

Technical Guide: Physical and Chemical Properties of Chromenone 1 Powder

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Compound of Interest

Compound Name: Chromenone 1

Cat. No.: B12405930

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Part 1: Executive Summary & Chemical Identity

Chromenone 1 is a potent, small-molecule potentiator of the Bone Morphogenetic Protein (BMP) signaling pathway.^{[1][2][3][4]} Unlike canonical kinase inhibitors, it operates via a unique mechanism: the selective inhibition of a negative feedback loop driven by Transforming Growth Factor-beta (TGF

), thereby enhancing BMP-dependent osteogenesis and cardiomyocyte differentiation.

This guide details the physicochemical properties, stability profiles, and handling protocols for **Chromenone 1**, designed for researchers in regenerative medicine and phenotypic drug discovery.

Chemical Identification

Property	Detail
Common Name	Chromenone 1
IUPAC Name	2-(1,2,4-triazol-1-yl)-3-[4-(trifluoromethyl)phenyl]chromen-4-one
CAS Number	1639929-29-5
Molecular Formula	C H F N O
Molecular Weight	357.29 g/mol
SMILES	<chem>O=C1C(C2=CC=C(C=C2)C(F)(F)F)=C(N3C=NC=N3)OC4=CC=CC=C14</chem>
InChI Key	KLOOVUXILKCLLC-UHFFFAOYSA-N

Part 2: Physical Properties & Stability

Physical State and Appearance

- Form: Crystalline powder.
- Color: White to off-white/beige.
- Odor: Odorless.
- Melting Point: Typically >130°C (derivative dependent; specific polymorph data requires lot-specific CoA).

Solubility Profile

Chromenone 1 is a hydrophobic molecule with limited aqueous solubility. Proper formulation is critical for biological assays to prevent precipitation and ensure bioavailability.

Solvent	Solubility Limit	Notes
DMSO	~125 mg/mL (350 mM)	Recommended stock solvent. [5] Clear solution.
Ethanol	Low	Not recommended for high-concentration stocks.
Water	Insoluble	Precipitants form immediately upon direct addition.
PBS (pH 7.4)	< 10 μ M	Requires co-solvent or carrier (e.g., cyclodextrin).

Stability and Storage

- Solid State: Stable for ≥ 2 years at -20°C when protected from light and moisture.
- DMSO Stock: Stable for 6 months at -80°C . Avoid repeated freeze-thaw cycles (aliquot usage recommended).
- Aqueous Formulation: Unstable; prepare fresh immediately prior to dosing.

Part 3: Chemical Properties & Reactivity[7]

Structural Analysis

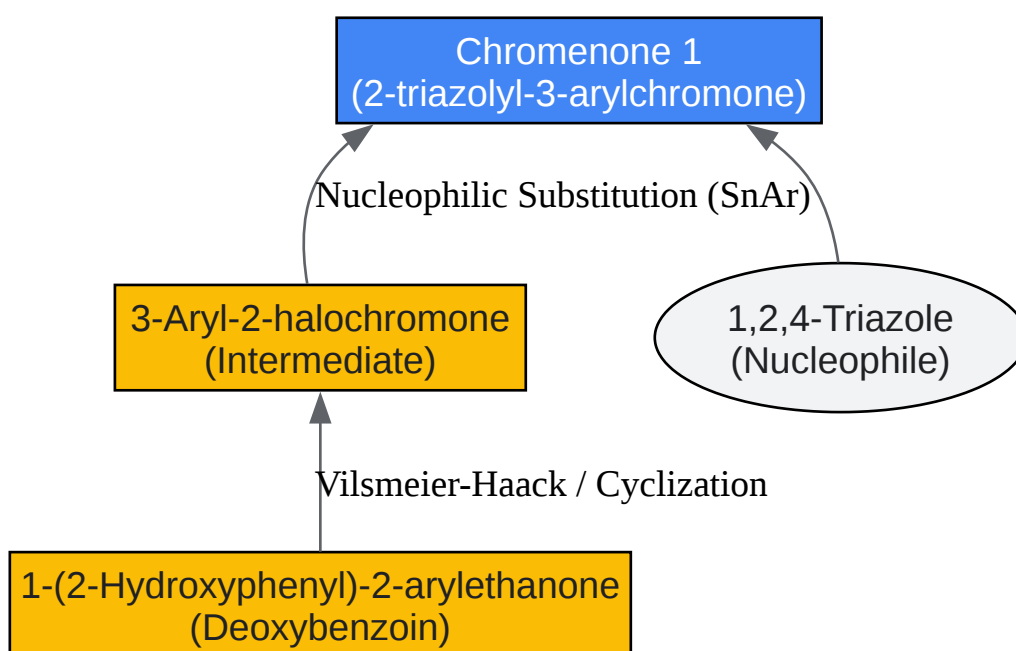
Chromenone 1 features a chromone (1-benzopyran-4-one) scaffold substituted at the 2- and 3-positions.

- 3-Aryl Group: The 4-(trifluoromethyl)phenyl moiety provides metabolic stability and enhances lipophilicity, facilitating cellular permeability.
- 2-Triazolyl Group: The 1,2,4-triazole ring at the 2-position is a critical pharmacophore. It acts as a bioisostere, potentially engaging in hydrogen bonding or pi-stacking interactions within the target pocket.

- Electrophilicity: The chromone C2 position, flanked by the ring oxygen and the triazole (a good leaving group in some contexts), renders the core susceptible to nucleophilic attack under harsh basic conditions (ring opening), though it is stable under physiological pH.

Synthesis Strategy (Retrosynthetic Logic)

While proprietary process details vary, the synthesis generally follows the Baker-Venkataraman rearrangement or oxidative cyclization pathways common for isoflavones, modified for the 2-nitrogen substitution.



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Caption: Retrosynthetic logic for **Chromenone 1**, highlighting the likely assembly from a deoxybenzoin precursor via a 2-halo intermediate.

Part 4: Biological Mechanism of Action

Chromenone 1 is a "Potentiator," not a direct agonist.[1][4] It amplifies existing BMP signals by dampening the competing TGF

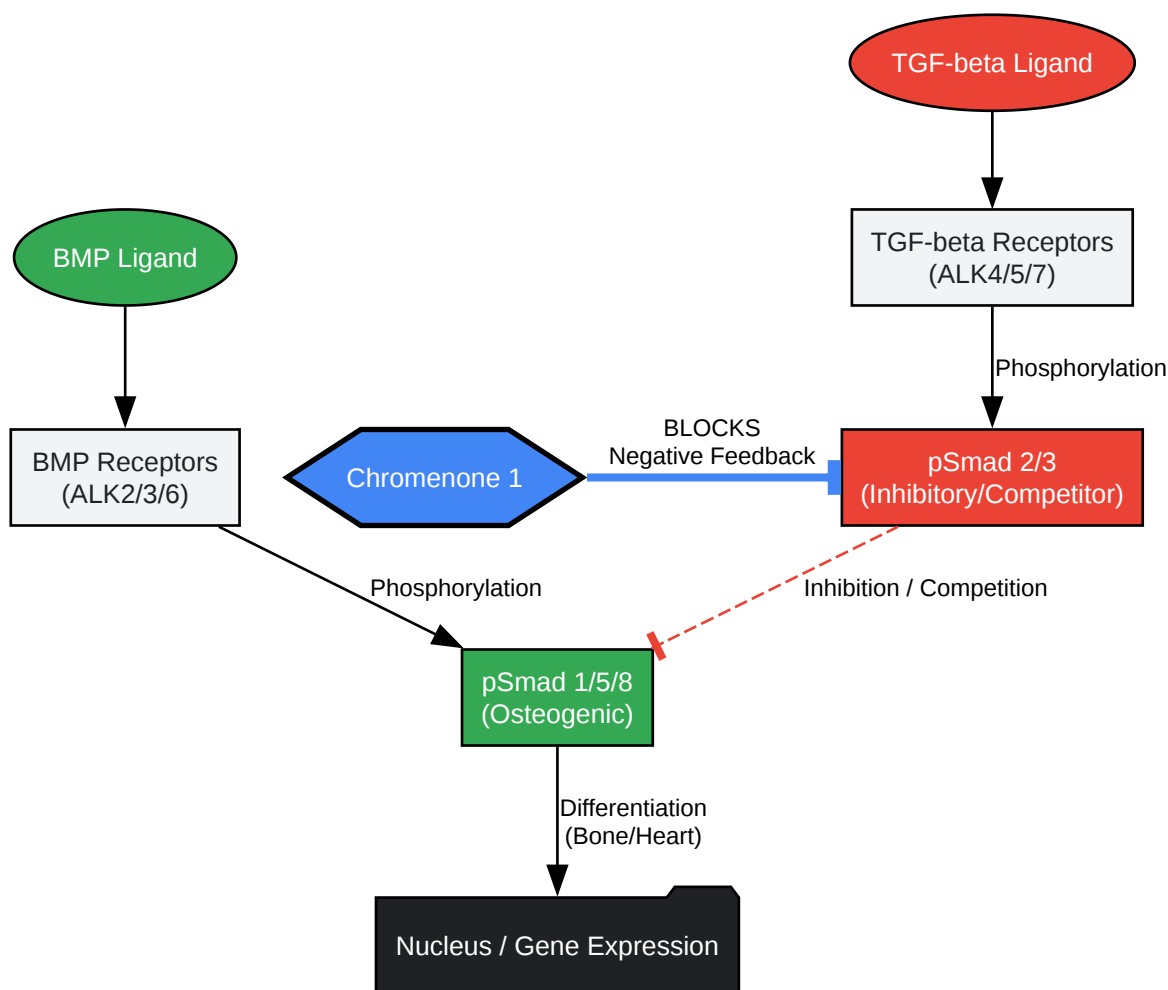
pathway.[4]

Mechanism: The Negative Feedback Loop

Canonical BMP signaling induces the expression of inhibitory Smads (Smad6/7) and other negative regulators. However, **Chromenone 1** specifically targets the cross-talk between BMP and TGF

. By inhibiting the TGF

-mediated negative feedback, it allows the BMP signal (pSmad1/5/8) to sustain high amplitude and duration.



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Caption: **Chromenone 1** potentiates BMP signaling by blocking the TGF

-mediated suppression (pSmad2/3) of the canonical BMP pathway (pSmad1/5/8).[4]

Part 5: Experimental Protocols

Preparation of Formulation for In Vivo / Cell Culture

Objective: Create a stable, clear solution at 2.5 mg/mL.

Reagents:

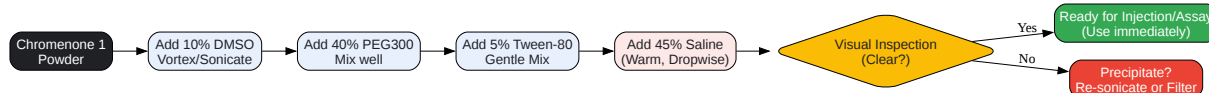
- **Chromenone 1** Powder (Store at -20°C).[5]
- DMSO (Anhydrous, Cell culture grade).
- PEG300 (Polyethylene glycol 300).
- Tween-80.
- Sterile Saline (0.9% NaCl).

Protocol:

- Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of **Chromenone 1**.
- Primary Solubilization: Dissolve powder in 10% volume of DMSO. Vortex until fully clear.
 - Tip: If particles persist, sonicate at 40°C for 5 minutes.
- Co-solvent Addition: Add 40% volume of PEG300. Vortex thoroughly.
- Surfactant Addition: Add 5% volume of Tween-80. Mix gently to avoid foaming.
- Dilution: Slowly add 45% volume of warm (37°C) Saline while stirring.
 - Critical: Adding saline too fast or cold may cause precipitation.

Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][5]

Solubility Workflow Diagram



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Caption: Step-by-step solubilization protocol for creating a stable biological vehicle for **Chromenone 1**.

References

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